Cas no 1806022-93-4 (2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile)

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
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- インチ: 1S/C9H6BrF2IN2/c10-4-6-8(9(11)12)5(1-2-14)3-7(13)15-6/h3,9H,1,4H2
- InChIKey: KBGRCNKGGUTNPN-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CC#N)=C(C(F)F)C(CBr)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 36.7
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022346-500mg |
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |
1806022-93-4 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029022346-1g |
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |
1806022-93-4 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029022346-250mg |
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |
1806022-93-4 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 関連文献
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrileに関する追加情報
2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
The compound 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile (CAS No: 1806022-93-4) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which serves as the central framework, with various substituents attached at specific positions to confer unique chemical and biological properties.
The pyridine ring in this molecule is a six-membered aromatic ring containing one nitrogen atom. The substituents attached to this ring include a bromomethyl group at position 2, a difluoromethyl group at position 3, an iodo group at position 6, and an acetonitrile group at position 4. These substituents not only enhance the molecule's stability but also contribute to its reactivity and potential applications in various chemical reactions.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The presence of halogen atoms (bromine and iodine) in the structure makes this compound a valuable precursor in nucleophilic substitution reactions, which are critical in synthesizing bioactive molecules. Additionally, the acetonitrile group at position 4 introduces electron-withdrawing effects, further modulating the electronic properties of the molecule and enhancing its reactivity.
One of the most promising applications of 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile lies in its potential as an intermediate in the synthesis of novel pharmaceutical agents. Researchers have explored its use in developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromomethyl group serves as an electrophilic site for nucleophilic attacks, enabling the formation of diverse bioactive derivatives.
In addition to its role in drug discovery, this compound has also found applications in materials science. The pyridine ring system with its halogen substituents can be incorporated into advanced materials such as conductive polymers and sensors. Recent advancements in nanotechnology have further expanded its utility, with studies focusing on its integration into graphene-based composites for enhanced electronic properties.
The synthesis of 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the bromination of a methyl group attached to the pyridine ring, followed by fluorination and iodination at specific positions. The acetonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis.
Recent research has also focused on optimizing the synthesis process to improve efficiency and reduce environmental impact. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems, have been explored to minimize waste and energy consumption during the production of this compound.
In conclusion, 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile (CAS No: 1806022-93-4) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new applications and optimize its production methods, this compound is poised to play an increasingly important role in advancing modern science and technology.
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